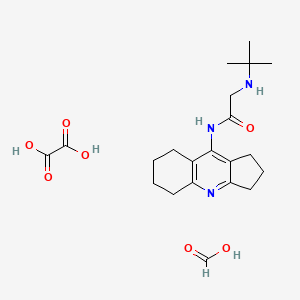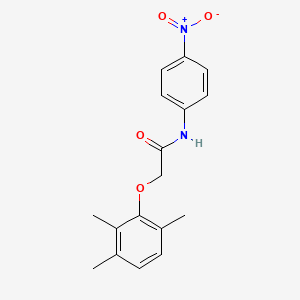
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoquinoline derivatives, including compounds similar to 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(4-ethylphenyl)acetamide, often involves multistep chemical reactions. For instance, Kobayashi et al. (2007) describe the iodine-mediated cyclization of vinylbenzonitriles as a key step in synthesizing acetamides related to the target compound. Another approach by Toda et al. (2000) involves Pummerer-type cyclization for the synthesis of tetrahydroisoquinolines, highlighting the versatility in synthetic methods for similar structures (Kobayashi et al., 2007); (Toda et al., 2000).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives has been elucidated through various analytical techniques. For example, Durgadas et al. (2013) synthesized a compound structurally similar to our target and characterized it using IR, NMR, and mass spectral analysis, providing insight into the molecular framework and functional groups present in these types of compounds (Durgadas et al., 2013).
Chemical Reactions and Properties
Isoquinoline derivatives participate in a range of chemical reactions, reflecting their chemical properties. Martínez et al. (2001) demonstrated photochemically induced cyclization reactions as a method to synthesize naphthoisoquinolines, illustrating the reactivity of the isoquinoline nucleus under specific conditions (Martínez et al., 2001).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility and melting points, are influenced by their molecular structure. While specific data on 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(4-ethylphenyl)acetamide are scarce, similar compounds' physical properties can be inferred from their structural analogs. The crystalline structure and intermolecular interactions, as reported by Sharma et al. (2018), provide insights into the physical characteristics that could be expected from our target compound (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, of isoquinoline derivatives, depend on their functional groups. Studies like those conducted by Sayed et al. (2022) investigate the synthesis and characterization of tetrahydroisoquinolines, providing valuable information on the chemical behavior of compounds structurally related to 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(4-ethylphenyl)acetamide (Sayed et al., 2022).
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-15-7-9-18(10-8-15)20-19(22)14-21-12-11-16-5-3-4-6-17(16)13-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVPEGWXUFKLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-ethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5147094.png)
![methyl 4-{3-[(anilinocarbonothioyl)(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5147095.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147110.png)



![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5147140.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)

![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)
![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)
![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
